Indolizine-1-carbaldehyde
Overview
Description
Indolizine is a nitrogen-containing heterocycle . It has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . An efficient strategy for the synthesis of indolizine-1-carboxylates through the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate has been described .Molecular Structure Analysis
Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring .Chemical Reactions Analysis
The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .Scientific Research Applications
Synthesis of Bioactive Heterocycles
Indolizine derivatives are pivotal in the synthesis of bioactive heterocycles. These compounds are structurally and chemically isomeric with indoles and possess significant biological and optical properties . They serve as fundamental units in many biologically active compounds produced by nature, playing a crucial role in medicinal chemistry.
Green Chemistry Methods
The development of new green chemistry methods for the synthesis of indolizine derivatives is an active area of research. These methods aim to reduce the environmental impact of chemical synthesis and improve the efficiency of producing indolizine compounds .
Pharmaceutical Applications
Indolizine-1-carbaldehyde derivatives have shown potential in various pharmaceutical applications. They mimic the structure of peptides, bind reversibly to enzymes, and exhibit significant physiological and pharmacological activities. This includes promoting beneficial estrogen metabolism in humans, anticarcinogenic properties, inhibiting human prostate cancer cells, and free radical scavenging activities .
Anticancer Drug Discovery
A major focus of indolizine derivative research is in anticancer drug discovery. These compounds have been screened for their efficacy against various cancer types due to their ability to interfere with cancer cell proliferation and survival .
Antimicrobial and Anti-inflammatory Properties
Indolizine derivatives are also researched for their antimicrobial and anti-inflammatory properties. This makes them valuable in the development of new treatments for infections and inflammatory conditions .
Material Science Applications
In material science, indolizine derivatives are investigated for their suitability as dyes in dye-sensitized solar cells (DSSC) and organic light-emitting devices (OLEDs). Their photophysical properties make them attractive for these applications, contributing to the advancement of renewable energy technologies and display technologies .
Mechanism of Action
Target of Action
Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.
Mode of Action
Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.
Biochemical Pathways
Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.
Future Directions
properties
IUPAC Name |
indolizine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORKGMSHWFZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618586 | |
Record name | Indolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-1-carbaldehyde | |
CAS RN |
56671-64-8 | |
Record name | Indolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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